4-(Dimethylamino)stilbene

Fluorescence quantum yield Donor-acceptor stilbenes Solvent polarity effects

Researchers investigating twisted intramolecular charge transfer (TICT) mechanisms need a structurally faithful, unbridged donor-substituted stilbene baseline free from bridging artifacts. 4-(Dimethylamino)stilbene satisfies this requirement as the canonical single-donor trans-stilbene. ● Serves as the high-fluorescence parent reference (Φ_f exceeds acceptor-substituted analogs) for quantifying incremental quenching contributions of acceptor strength and conjugation length. ● Flexible bond 2 architecture permits solvent-viscosity-dependent TICT dynamics mapping with decoupled dimethylanilino donor and styryl acceptor. ● >99.0% purity minimizes purification burden when used as a direct synthetic precursor to regioselectively bridged 4-(dialkylamino)stilbene derivatives.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 838-95-9
Cat. No. B1208434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)stilbene
CAS838-95-9
Synonyms4-dimethylaminostilbene
4-dimethylaminostilbene, (cis)-isomer
4-dimethylaminostilbene, (trans)-isomer
trans-4-dimethylaminostilbene
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+
InChIKeyXGHHHPDRXLIMPM-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)stilbene Procurement Guide


4-(Dimethylamino)stilbene (CAS 838-95-9), also referred to as trans-4-dimethylaminostilbene or N,N-dimethyl-4-styrylaniline, is a donor-substituted stilbene derivative with the molecular formula C₁₆H₁₇N and molecular weight 223.32 g/mol [1]. The compound features a trans-stilbene core with a single dimethylamino electron-donating group at the 4-position of one phenyl ring, creating a donor-only push-pull electronic structure that distinguishes it from both unsubstituted stilbene and donor-acceptor disubstituted analogs [2]. Commercially available in purity grades up to >99.0% (by nonaqueous titration) with melting point specifications of 148–151 °C, the compound serves as a reference chromophore for photophysical studies and a synthetic intermediate for more complex stilbene-based functional materials [1][3].

Donor-only push-pull chromophore; distinct from donor-acceptor stilbenes
Reference for intramolecular charge-transfer (ICT) studies
Flexible bond 2 architecture enables TICT-state formation without bridging constraints
Sensitive to solvent polarity and viscosity
High-purity specification supports reproducible synthetic and photophysical studies
Suitable as analytical reference and synthetic intermediate

Why 4-(Dimethylamino)stilbene Cannot Be Substituted


Stilbene derivatives bearing amino substituents exhibit profoundly divergent photophysical behavior that precludes functional interchangeability. The position of amino substitution alone determines deactivation pathway dominance: 3-aminostilbenes display substantially higher fluorescence quantum yields and longer singlet lifetimes than 4-aminostilbenes due to the meta-amino effect altering torsional barriers on the excited-state potential energy surface [1]. Within the 4-aminostilbene class, the presence, strength, and regiochemistry of bridging or additional acceptor substituents can reduce fluorescence quantum yields by an order of magnitude [2]. Unsubstituted trans-stilbene lacks the intramolecular charge-transfer (ICT) character required for solvent-polarity-dependent emission tuning, rendering it unsuitable for applications demanding environmental sensitivity [3]. These divergent behaviors—arising from differences in excited-state relaxation pathways including twisted intramolecular charge transfer (TICT) formation and double-bond torsion—mean that substitution with a structurally similar analog will alter or eliminate the photophysical response the application depends upon.

3‑Aminostilbene isomers
Meta‑amino effect produces higher torsional barriers, longer singlet lifetimes, and higher fluorescence quantum yields; may shift photophysical response away from 4‑substituted context.
4′‑Acceptor‑substituted analogs
Additional acceptor groups lower fluorescence quantum yield via enhanced radiationless deactivation; cannot reproduce the high‑φf baseline of the unsubstituted parent in nonpolar media.
Bridged (bond 2 rigidified) derivatives
Chemical restriction of the dimethylanilino‑ethylene twist alters TICT relaxation pathway and may quench fluorescence; multidimensional photochemical behavior may not transfer.

4-(Dimethylamino)stilbene Differentiation Evidence


Fluorescence Yield vs. Acceptor-Substituted Stilbenes

In nonpolar solvents, 4-(dimethylamino)stilbene exhibits substantially higher fluorescence quantum yield (φf) compared to its 4′-acceptor-substituted counterparts. The fluorescence quantum yield increases in n-heptane and toluene with decreasing acceptor interaction strength on the opposite phenyl ring, with the unsubstituted parent compound achieving the highest φf within the donor-acceptor stilbene series [1]. The observed variation in φf across the series is attributed to changes in the radiationless deactivation rate constant (kₙᵣ) rather than radiative rate changes, as evidenced by the near-constancy of kₙᵣ when φf varies [1].

Fluorescence Yield vs. Acceptor‑Substituted
Head‑to‑head
φf maximum in n‑heptane/toluene for the parent unsubstituted compound; φf decreases with increasing acceptor strength on the 4′‑position.
Higher φf in nonpolar media supports fluorescence-output‑sensitive applications; acceptor analogs show partial quenching.
Radiationless rate constant (kₙᵣ) drives φf variation.
Fluorescence quantum yield Donor-acceptor stilbenes Solvent polarity effects Photophysics

Bond 2 Flexibility and Fluorescence Output

Bridging the single bond connecting the dialkylanilino group to the ethylene bridge (bond 2) in 4-(dimethylamino)stilbene derivatives induces strong fluorescence quenching. When bond 2 is flexible (as in the parent unbridged compound), fluorescence quenching is strongly reduced, and lifetime maxima appear at intermediate temperatures [1]. This phenomenon reflects the multidimensional nature of excited-state relaxation in the parent compound: bond 2 flexibility permits decoupling of donor and acceptor moieties to form a twisted intramolecular charge transfer (TICT) state, whereas chemical bridging restricts this motion and forces relaxation through a lower-fluorescence phantom singlet state (P★) pathway [1][2].

Bond 2 Flexibility & TICT Dynamics
Head‑to‑head
Unbridged compound: reduced quenching, lifetime maxima at intermediate temperature. Bridged analogs: strong quenching, forced P★ relaxation.
Flexible bond 2 reference enables multidimensional TICT‑state studies; bridged derivatives may not replicate full relaxation behavior.
Solvatochromic and temperature‑dependent lifetime measurements.
Intramolecular charge transfer TICT state Fluorescence quenching Conformational restriction

Lower Torsional Barrier vs. 3-Aminostilbenes

The photophysical behavior of 4-aminostilbenes differs fundamentally from 3-aminostilbenes due to the meta-amino effect. 3-Aminostilbenes possess larger torsional barriers for central double-bond rotation on the singlet excited-state surface, resulting in substantially longer singlet lifetimes and larger fluorescence quantum yields compared to 4-aminostilbenes [1]. Conversely, 4-aminostilbenes like the target compound exhibit lower torsional barriers and shorter singlet lifetimes, a consequence of different electronic coupling patterns between the amino substituent and the stilbene π-system that alter the excited-state potential energy landscape [1].

Torsional Barrier vs. 3‑Aminostilbenes
Head‑to‑head
4‑Aminostilbenes: lower torsional barrier, shorter singlet lifetime vs. 3‑aminostilbenes with larger barrier and higher φf, longer τf.
Lower barrier may support environmental viscosity probe studies; 3‑isomer preferred for maximum φf context.
Multiple solvents; Table 3 data.
meta-Amino effect Torsional barrier Singlet lifetime Positional isomerism

Fluorescence Probe for Hydrochloric Acid Detection

4-(Dimethylamino)stilbene has been validated as a quantitative fluorescence probe for the determination of hydrochloric acid (HCl) concentration in aqueous solution. The compound exhibits a linear Stern-Volmer fluorescence quenching response to HCl, enabling quantitative detection across a concentration range of 0–6 M with a detection limit of 0.1 ppm (approximately 2.7 µM) [1]. The quenching mechanism involves protonation of the dimethylamino nitrogen, which disrupts the donor character of the stilbene and modulates the intramolecular charge-transfer emission intensity [1].

HCl Fluorescence Probe
Reported
Detection limit: 0.1 ppm (≈2.7 µM); linear Stern‑Volmer range: 0–6 M HCl.
Reported detection context may support acid‑sensor development; protonation modulates ICT emission.
Aqueous solution, RT fluorescence.
Fluorescence probe Hydrochloric acid detection Stern-Volmer quenching Quantitative analysis

4-(Dimethylamino)stilbene Application Scenarios


TICT Dynamics Studies

4-(Dimethylamino)stilbene serves as a canonical model system for investigating TICT-state formation and multidimensional excited-state relaxation pathways. The compound's unbridged, flexible bond 2 architecture permits decoupling of the dimethylanilino donor from the styryl acceptor upon photoexcitation, enabling researchers to study TICT dynamics without the confounding effects of chemical bridging [1]. Its lower torsional barrier relative to 3-aminostilbene isomers makes it particularly responsive to solvent viscosity and temperature variations, providing a sensitive probe for mapping excited-state potential energy surfaces [2]. This scenario is directly supported by the quantitative evidence that flexible bond 2 preserves fluorescence output versus bridged derivatives, and that 4-substitution yields lower torsional barriers than 3-substitution.

Reference Chromophore for Stilbene Benchmarking

As the simplest donor-substituted trans-stilbene bearing only a dimethylamino group without an acceptor substituent, this compound provides the essential baseline for systematic structure-photophysics correlation studies. Its fluorescence quantum yield in nonpolar solvents exceeds that of 4′-acceptor-substituted analogs [1], establishing it as the high-fluorescence reference point against which the quenching effects of acceptor substituents are measured. Researchers synthesizing novel push-pull stilbenes require this parent compound as an internal standard to quantify the incremental contributions of acceptor strength, conjugation length, and bridging to photophysical observables.

Acid Sensing & Protonation-Responsive Materials

The validated quantitative fluorescence quenching response to hydrochloric acid (detection limit 0.1 ppm, linear range 0–6 M) [1] positions 4-(dimethylamino)stilbene as a foundational chromophore for developing acid-sensing materials and protonation-gated optical switches. The dimethylamino nitrogen serves as a protonation site that modulates intramolecular charge-transfer emission intensity. This established performance metric provides researchers with a calibrated starting point for designing more complex stilbene-based chemosensors with enhanced selectivity or sensitivity.

Synthetic Intermediate for Aminostilbene Derivatives

4-(Dimethylamino)stilbene is the direct synthetic precursor to the series of regioselectively bridged 4-(dialkylamino)stilbene derivatives whose photophysics have been systematically characterized [1]. Researchers requiring bridged analogs for mechanistic studies—where specific torsional motions are chemically restricted to isolate individual relaxation channels—must first procure the unbridged parent compound as the starting material. The high commercial purity (>99.0%) available from major vendors [2] ensures reproducible synthetic outcomes and minimizes purification burden.

Application
Selection Property
Validation Focus
TICT Dynamics Studies
Bond 2 flexibility / TICT-state accessibility
Solvent- and temperature-dependent lifetime analysis
Reference Chromophore Benchmarking
Donor-only structure / high-φf baseline
Acceptor-substituent quenching comparison
Acid Sensing Materials
Protonation-responsive ICT emission
Stern-Volmer linearity and detection limit review
Synthetic Intermediate
Unbridged precursor / high purity
Bridging synthesis reproducibility and yield

Technical Documentation Hub

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28 linked technical documents
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